N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-(4-Ethylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-ethylphenyl substituent at the 4-amino position and a thiomorpholine-4-carbonyl group at the 3-position.
Properties
IUPAC Name |
[4-(4-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLTFGFEREEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiomorpholine ring and the ethylphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases and conditions.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Impact : The thiomorpholine-4-carbonyl group introduces sulfur, which may enhance membrane permeability compared to oxygen-containing morpholine analogs.
Physicochemical and Pharmacological Insights
- Melting Points : The target compound’s melting point is unreported, but analogs like 4k exhibit high melting points (>220°C), suggesting crystalline stability .
- Biological Activity: While direct data for the target compound is lacking, methoxy- and chlorophenyl-substituted quinolines (e.g., 4k, 4l) show activity in kinase inhibition assays, implying that the ethylphenyl and thiomorpholine groups may modulate target affinity or selectivity .
Research Findings and Limitations
- Synthetic Challenges : Thiomorpholine incorporation may require specialized reagents (e.g., thiomorpholine-4-carbonyl chloride) and optimized coupling conditions to avoid sulfur oxidation.
- Data Gaps: No peer-reviewed studies directly address the target compound’s synthesis, bioactivity, or toxicity. Current inferences rely on structural analogs, limiting authoritative conclusions.
Biological Activity
N-(4-Ethylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structure, incorporates a quinoline moiety, which is known for various pharmacological properties. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline ring system substituted with an ethylphenyl group and a thiomorpholine carbonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with quinoline structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : In cell line assays, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds range from 0.47 µM to 3.30 µM, indicating significant potency in inhibiting cancer cell proliferation .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. For example, quinolines have been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are yet to be fully determined but are anticipated to be in the low micromolar range based on related compounds.
Data Table: Biological Activity Summary
| Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | 0.47 - 3.30 µM |
| Antimicrobial | Bacterial inhibition | Low micromolar range |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
